Cyclothialidine: A Deep Dive into its Mechanism as a DNA Gyrase Inhibitor
Cyclothialidine: A Deep Dive into its Mechanism as a DNA Gyrase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action of cyclothialidine, a potent natural product inhibitor of bacterial DNA gyrase. We will explore its molecular interactions, the experimental methodologies used to characterize its activity, and its standing in comparison to other known gyrase inhibitors. This document is intended to serve as a valuable resource for researchers in the fields of antibacterial drug discovery, enzymology, and structural biology.
Introduction: The Critical Role of DNA Gyrase and the Promise of Its Inhibition
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA. This process is crucial for a variety of cellular functions, including DNA replication, transcription, and recombination. The unique nature of this enzyme, being absent in humans, makes it an attractive and validated target for the development of novel antibacterial agents. Cyclothialidine, a member of a unique class of peptide-lactone antibiotics, has emerged as a powerful inhibitor of this enzyme, exhibiting a distinct mechanism of action that sets it apart from commonly used antibiotics like fluoroquinolones.
The Core Mechanism: Competitive Inhibition of the GyrB ATPase Domain
The catalytic cycle of DNA gyrase is an intricate, ATP-dependent process. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunits are responsible for DNA cleavage and re-ligation, while the GyrB subunits harbor the ATPase activity that powers the supercoiling reaction.
Cyclothialidine exerts its inhibitory effect by specifically targeting the GyrB subunit .[1][2] Its mechanism of action is characterized by the competitive inhibition of the ATPase activity of DNA gyrase.[2][3] This means that cyclothialidine directly competes with ATP for binding to the GyrB subunit. By occupying the ATP-binding pocket, cyclothialidine prevents the hydrolysis of ATP, thereby halting the energy-dependent DNA supercoiling process.
Several key pieces of evidence substantiate this mechanism:
-
Antagonism by ATP: The inhibitory effect of cyclothialidine on the DNA supercoiling reaction can be overcome by increasing the concentration of ATP.[2] Studies have shown that increasing the ATP concentration from 0.5 to 5 mM can reduce the inhibitory activity of cyclothialidine by as much as 11-fold.[2]
-
Direct Inhibition of ATPase Activity: Cyclothialidine has been shown to competitively inhibit the ATPase activity of Escherichia coli DNA gyrase with a Ki (inhibition constant) of 6 nM .[2][3]
-
Binding Competition: Radiolabeled benzoyl-cyclothialidine has been demonstrated to bind to the GyrB subunit. This binding is inhibited by the presence of ATP and other GyrB-targeting inhibitors like novobiocin, but not by GyrA-targeting quinolones such as ofloxacin.[1][2] This provides strong evidence for an overlapping binding site on the GyrB subunit.
Logical Flow of Inhibition
The following diagram illustrates the logical flow of cyclothialidine's inhibitory action on DNA gyrase.
Caption: Cyclothialidine competitively inhibits the binding of ATP to the GyrB subunit of DNA gyrase, blocking the energy supply for DNA supercoiling.
Structural Insights into the Cyclothialidine-GyrB Interaction
Understanding the precise molecular interactions between cyclothialidine and the GyrB subunit is paramount for rational drug design and the development of next-generation inhibitors. While a crystal structure of cyclothialidine itself bound to GyrB is not publicly available, the structure of the 24 kDa N-terminal fragment of E. coli GyrB complexed with a potent cyclothialidine analogue, GR122222X , provides invaluable insights.[4]
This structural data reveals that the cyclothialidine binding site is distinct from that of the coumarin antibiotics (e.g., novobiocin) but does overlap with the ATP binding pocket.[5] Specifically, the resorcinol ring of the cyclothialidine analogue occupies the position where the adenine ring of ATP would normally bind.[5]
Mutagenesis studies have further pinpointed key amino acid residues within the GyrB ATPase domain that are critical for cyclothialidine binding. Mutation of Asp73 to Asn in E. coli GyrB completely abolishes the binding of both coumarins and cyclothialidines, highlighting its crucial role in interacting with these inhibitors.[6] Furthermore, mutations near the ATP-binding site in the GyrB of Staphylococcus aureus have been shown to confer resistance to cyclothialidines.[5]
Key Amino Acid Residues in the GyrB Binding Pocket
| Residue (E. coli) | Role in Inhibition | Reference |
| Asp73 | Essential for both cyclothialidine and coumarin binding. | [6] |
| Asn46 | Involved in coumarin binding; its mutation has a modest effect. | [6] |
The following diagram illustrates the key components of the GyrB ATPase domain and the overlapping nature of the binding sites for ATP, coumarins, and cyclothialidines.
Caption: The binding sites of ATP, coumarins, and cyclothialidine on the GyrB ATPase domain are distinct but share overlapping regions.
Experimental Protocols for Studying Cyclothialidine's Activity
The characterization of DNA gyrase inhibitors like cyclothialidine relies on a set of robust and well-established biochemical assays. Here, we provide detailed, step-by-step methodologies for the two primary assays used to investigate its mechanism of action.
DNA Supercoiling Assay
This assay directly measures the enzymatic activity of DNA gyrase by observing the conversion of relaxed plasmid DNA into its supercoiled form. Inhibition of this process is a clear indicator of an inhibitor's efficacy.
Principle: Relaxed and supercoiled DNA isoforms migrate differently on an agarose gel. The more compact supercoiled form moves faster than the relaxed form. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA.
Experimental Workflow:
Caption: A streamlined workflow for performing a DNA gyrase supercoiling inhibition assay.
Detailed Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
5X Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
Relaxed pBR322 DNA (final concentration ~10-20 µg/mL)
-
ATP (final concentration ~1 mM)
-
Varying concentrations of cyclothialidine (dissolved in a suitable solvent like DMSO) or solvent control.
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add purified DNA gyrase (typically 1-2 units) to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE or TAE buffer. Run the gel at a constant voltage until adequate separation of the relaxed and supercoiled DNA bands is achieved.
-
Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the concentration of cyclothialidine that inhibits 50% of the supercoiling activity (IC50).
ATPase Assay
This assay measures the rate of ATP hydrolysis by DNA gyrase and is essential for confirming the competitive inhibition mechanism of cyclothialidine. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.
Principle: The hydrolysis of ATP to ADP and inorganic phosphate by DNA gyrase is coupled to two other enzymatic reactions. Pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to regenerate ATP from ADP. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the rate of ATP hydrolysis by gyrase.
Experimental Workflow:
Caption: Workflow for the coupled-enzyme ATPase assay to determine the inhibitory kinetics of cyclothialidine.
Detailed Protocol:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing:
-
ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
Phosphoenolpyruvate (PEP) (final concentration ~1 mM)
-
NADH (final concentration ~0.2 mM)
-
Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix
-
Linearized plasmid DNA (to stimulate ATPase activity)
-
Varying concentrations of cyclothialidine or solvent control.
-
-
Enzyme Addition: Add purified DNA gyrase to each well.
-
Initiation and Monitoring: Initiate the reaction by adding ATP. Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial rate of the reaction for each cyclothialidine concentration. To determine the Ki for competitive inhibition, perform the assay at multiple ATP and inhibitor concentrations and analyze the data using a Dixon or Lineweaver-Burk plot.
Comparative Analysis: Cyclothialidine vs. Other DNA Gyrase Inhibitors
Cyclothialidine's mechanism of action distinguishes it from other major classes of DNA gyrase inhibitors.
| Inhibitor Class | Target Subunit | Mechanism of Action | Key Differences from Cyclothialidine |
| Cyclothialidines | GyrB | Competitive inhibitor of ATPase activity. | Directly competes with ATP for binding. |
| Quinolones | GyrA | Stabilizes the DNA-gyrase cleavage complex, leading to double-strand DNA breaks. | Targets a different subunit and a different step in the catalytic cycle. Does not inhibit ATP hydrolysis. |
| Coumarins (e.g., Novobiocin) | GyrB | Competitive inhibitor of ATPase activity. | Binds to a site that overlaps with the ATP binding site, but the precise interactions differ. Cyclothialidine can be active against novobiocin-resistant strains, suggesting a distinct binding mode.[2] |
Purification of the DNA Gyrase B Subunit
For in-depth biochemical and structural studies, a pure and active GyrB subunit is essential. Recombinant expression in E. coli followed by affinity chromatography is the most common method for obtaining high-purity GyrB.
Protocol Overview: Purification of His-tagged GyrB
-
Expression:
-
Clone the gyrB gene into an expression vector with an N- or C-terminal polyhistidine (His6) tag.
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG.
-
-
Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing lysozyme and a protease inhibitor cocktail.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer.
-
Load the cleared lysate onto the column. The His-tagged GyrB will bind to the nickel resin.
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound His-tagged GyrB from the column using an elution buffer containing a high concentration of imidazole.
-
-
Buffer Exchange/Dialysis:
-
Remove the imidazole and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.
-
-
Purity Assessment:
-
Analyze the purity of the protein by SDS-PAGE.
-
Conclusion and Future Directions
Cyclothialidine represents a fascinating class of DNA gyrase inhibitors with a well-defined mechanism of action centered on the competitive inhibition of the GyrB ATPase domain. Its unique chemical scaffold and distinct binding mode compared to other inhibitors make it a valuable lead compound for the development of novel antibacterial agents, particularly in the face of growing resistance to existing drugs.
Future research in this area should focus on:
-
High-Resolution Structural Studies: Obtaining a crystal structure of cyclothialidine itself bound to the full A2B2 DNA gyrase complex would provide unparalleled insights into its inhibitory mechanism and guide the design of more potent and specific analogues.
-
Broad-Spectrum Activity: While active against Gram-positive gyrases, further chemical modifications to improve its activity against a wider range of pathogenic bacteria, including Gram-negative species, are warranted.
-
Overcoming Resistance: Understanding the molecular basis of resistance to cyclothialidine will be crucial for the long-term viability of any drugs derived from this class.
By continuing to unravel the intricate details of how cyclothialidine interacts with its target, the scientific community can pave the way for the development of a new generation of life-saving antibiotics.
References
- Nakada, N., Gmuender, H., Hirata, T., & Arisawa, M. (1995). Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase. Journal of Biological Chemistry, 270(24), 14286-14292.
- Kampranis, S. C., & Maxwell, A. (1999). Probing the binding of coumarins and cyclothialidines to DNA gyrase. Biochemistry, 38(7), 1965-1973.
- Lewis, R. J., Singh, O. M., Smith, C. V., Skarzynski, T., Maxwell, A., Wonacott, A. J., & Wigley, D. B. (1996). The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography. The EMBO journal, 15(6), 1412–1420.
- Goetschi, E., Angehrn, P., Gmuender, H., Hebeisen, P., Link, H., Masciadri, R., & Nielsen, J. (1993). From the DNA Gyrase Inhibitor Cyclothialidine to a New Class of Antibacterial Agents. CHIMIA International Journal for Chemistry, 47(1-2), 27-30.
- Nakada, N., Gmuender, H., Hirata, T., & Arisawa, M. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial agents and chemotherapy, 38(9), 1966–1973.
- Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., Watanabe, J., & Arisawa, M. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial agents and chemotherapy, 37(12), 2656–2661.
- Goetschi, E., Angehrn, P., Gmuender, H., Hebeisen, P., Link, H., Masciadri, R., & Nielsen, J. (1993). Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors. Pharmacology & therapeutics, 60(2), 367–380.
- Boehm, H. J., Boehringer, M., Bur, D., Gmuender, H., Huber, W., Klaus, W., ... & Loeffler, B. M. (2004). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of medicinal chemistry, 47(6), 1339-1358.
- Wigley, D. B., Davies, G. J., Dodson, E. J., Maxwell, A., & Dodson, G. (1991). Crystal structure of an N-terminal fragment of the DNA gyrase B protein.
-
Mima, M., & Ushiyama, F. (2020). Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. RCSB Protein Data Bank. [Link]
-
Nakada, N., Gmuender, H., Hirata, T., & Arisawa, M. (1994). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 38(9), 1966-1973. [Link]
-
Nakada, N., Shimada, H., Hirata, T., Aoki, Y., Kamiyama, T., Watanabe, J., & Arisawa, M. (1993). Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(12), 2656-2661. [Link]
-
Bax, B. D., Germe, T., Basque, E., & Maxwell, A. (2018). 3.06A COMPLEX OF S.AUREUS GYRASE with imidazopyrazinone T1 AND DNA. RCSB Protein Data Bank. [Link]
-
Kamiyama, T., et al. (1993). CYCLOTHIALIDINE, A NOVEL DNA GYRASE INHIBITOR. I. SCREENING, TAXONOMY, FERMENTATION AND BIOLOGICAL ACTIVITY. The Journal of Antibiotics, 46(10), 1515-1522. [Link]
-
Rudolph, J., Theis, H., Hanke, R., Endermann, R., Johann, G., & Stasch, J. P. (2004). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of medicinal chemistry, 47(6), 1339–1358. [Link]
-
Hameed, P. S., et al. (2018). Mycobacterium tuberculosis Gyrase Inhibitors as a New Class of Antitubercular Drugs. Antimicrobial Agents and Chemotherapy, 62(7), e00388-18. [Link]
-
Narramore, S. K., Stevenson, C. E. M., Lawson, D. M., Maxwell, A., & Fishwick, C. W. G. (2019). Crystal Structure of E. coli GyraseB 24kDa in complex with 4-(4-bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridin-3-yl)pyridine-3-carboxamide. RCSB Protein Data Bank. [Link]
-
Götschi, E., et al. (1997). A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties. Journal of medicinal chemistry, 40(14), 2215-2223. [Link]
-
Miller, K., & Miller, J. (2017). A New-Class Antibacterial—Almost. Lessons in Drug Discovery and Development: A Critical Analysis of More than 50 Years of Effort toward ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. ACS Infectious Diseases, 3(11), 785-801. [Link]
-
Rudolph, J., et al. (2004). New Antibacterial Agents Derived from the DNA Gyrase Inhibitor Cyclothialidine. Request PDF. [Link]
-
QIAGEN. (2008). QIAgenes E. coli Handbook. [Link]
-
Waugh, D. S. (2017). Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag. In Methods in molecular biology (Clifton, N.J.) (Vol. 1586, pp. 23–42). [Link]
Sources
- 1. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The high-resolution crystal structure of a 24-kDa gyrase B fragment from E. coli complexed with one of the most potent coumarin inhibitors, clorobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
